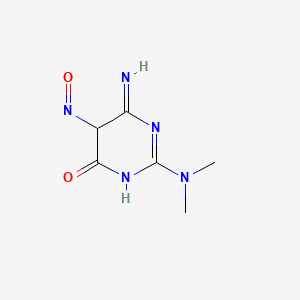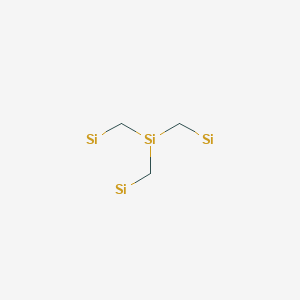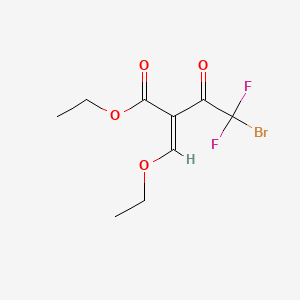
ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate is a synthetic organic compound that belongs to the class of esters. Esters are widely recognized for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structural features, which include bromine, fluorine, and ethoxymethylidene groups.
Métodos De Preparación
The synthesis of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where a carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another approach involves the use of alkyl halides and carboxylate ions in a nucleophilic substitution reaction . Industrial production methods may employ continuous flow reactors to optimize reaction conditions and improve yield.
Análisis De Reacciones Químicas
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate has several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates . Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .
Comparación Con Compuestos Similares
Ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate can be compared with other similar compounds, such as:
Ethyl (2Z)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate: This compound has a similar structure but contains an additional fluorine atom, which may affect its reactivity and biological activity.
Ethyl (2Z, 5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: This compound features a thiazole ring and exhibits different biological activities, such as anticancer and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11BrF2O4 |
|---|---|
Peso molecular |
301.08 g/mol |
Nombre IUPAC |
ethyl (2Z)-4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
InChI |
InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3/b6-5- |
Clave InChI |
ZQSXTLWQYJQEFQ-WAYWQWQTSA-N |
SMILES isomérico |
CCO/C=C(/C(=O)C(F)(F)Br)\C(=O)OCC |
SMILES canónico |
CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
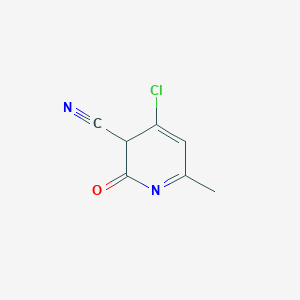


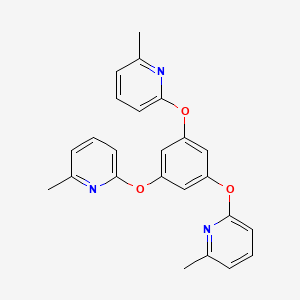
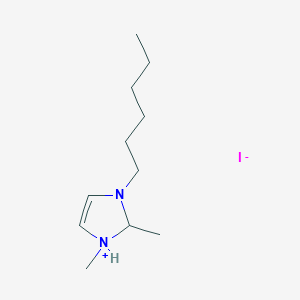
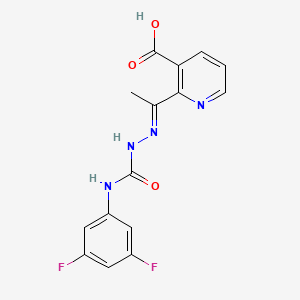
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

